(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride
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Overview
Description
(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride is a synthetic compound characterized by its unique cubane structure Cubane is a hydrocarbon with a cubic geometry, which imparts significant strain and unique properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Functionalization of Cubane: Introduction of functional groups onto the cubane core.
Amination: Conversion of functional groups to amine groups.
Phenylation: Introduction of the phenyl group.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of any oxidized derivatives back to the amine.
Substitution: Replacement of the phenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cubane structure can impart unique properties to these molecules, making them useful in various applications.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential as a drug candidate. The cubane structure can mimic the properties of other bioactive molecules, potentially leading to new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or novel polymers.
Mechanism of Action
The mechanism of action of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cubane structure can influence the binding affinity and specificity of the compound for these targets.
Comparison with Similar Compounds
Similar Compounds
- (1s,2R,3r,8S)-4-aminocuban-1-ylmethanol hydrochloride
- (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride
- (1s,2R,3r,8S)-4-chlorocuban-1-amine hydrochloride
Uniqueness
What sets (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride apart from similar compounds is the presence of the phenyl group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-phenylcuban-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c15-14-10-7-11(14)9-12(14)8(10)13(7,9)6-4-2-1-3-5-6;/h1-5,7-12H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUJBYBIQJHUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C5C2C6C3C4C56N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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